molecular formula C6H2BrFN2 B1530309 2-Bromo-3-fluoroisonicotinonitrile CAS No. 1805188-90-2

2-Bromo-3-fluoroisonicotinonitrile

Cat. No. B1530309
CAS RN: 1805188-90-2
M. Wt: 201 g/mol
InChI Key: JMTKEYNXPPEWFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoroisonicotinonitrile consists of a pyridine ring with a bromine atom and a fluorine atom attached to it. The exact structure could not be found in the search results.


Physical And Chemical Properties Analysis

2-Bromo-3-fluoroisonicotinonitrile is a faint yellow to faint brown crystalline powder . It has a molecular weight of 201.00 g/mol and a molecular formula of C6H2BrFN2 .

Scientific Research Applications

Structural and Magnetic Properties

2-Bromo-3-fluoroisonicotinonitrile has potential applications in the synthesis of complex halide series of Ni(II) complexes. The fluoro, chloro, and bromo complexes of such derivatives exhibit unique dinuclear species, which are critical in understanding the intramolecular interactions and magnetic properties. The study on Ni(II) complexes, including their antiferromagnetic and ferromagnetic behaviors, provides insights into their potential use in magnetic materials and molecular magnetism (Tamayo et al., 2006).

Semiconducting Properties

Research on hybrid perovskites containing halogenated components, like 2-Bromo-3-fluoroisonicotinonitrile, highlights their semiconducting capabilities. The steric interaction between organic and inorganic layers in these perovskites affects their structural and optical properties, making them suitable for applications in semiconducting devices and thin-film field-effect transistors (Xu et al., 2003).

Herbicide Resistance

The compound's derivatives have been utilized in genetic engineering to confer herbicide resistance in transgenic plants. This application involves the expression of a bacterial detoxification gene that enables plants to resist the toxic effects of certain herbicides, demonstrating the role of halogenated nitriles in agricultural biotechnology (Stalker et al., 1988).

Coordination Chemistry

The coordination chemistry of halogenometalates with N-containing organic cations, potentially involving 2-Bromo-3-fluoroisonicotinonitrile derivatives, has been explored for its structural diversity and thermal behavior. These studies are crucial for developing new materials with specific magnetic, optical, or catalytic properties (Bentrup et al., 1999).

Molecular Solids

Research on molecular solids based on Ni(mnt)2 ion and halogenated compounds, like 2-Bromo-3-fluoroisonicotinonitrile, provides valuable information on their crystal structures and magnetic properties. These findings are essential for the development of molecular electronic devices and materials with specific magnetic responses (Ni et al., 2005).

Fluorosensor Development

The development of fluorosensors using graphitic carbon nitride nanosheets demonstrates the potential application of 2-Bromo-3-fluoroisonicotinonitrile derivatives in environmental monitoring and analytical chemistry. Such sensors are designed for the rapid and sensitive detection of metal ions in water (Tian et al., 2013).

Insulation in High Voltage Applications

The exploration of Fluoronitriles/CO2 gas mixtures as substitutes for SF6 in insulation for high voltage applications indicates the relevance of halogenated compounds like 2-Bromo-3-fluoroisonicotinonitrile in the energy sector. These mixtures offer promising dielectric properties and environmental benefits (Nechmi et al., 2016).

Stereoselective Construction

The development of a protocol for the stereoselective construction of enaminyl sulfonyl fluorides showcases the application of 2-Bromo-3-fluoroisonicotinonitrile derivatives in synthetic chemistry, particularly in the creation of compounds with improved antimicrobial activity (Leng et al., 2020).

Organic Synthesis

The practical synthesis of key intermediates, such as 2-Fluoro-4-bromobiphenyl, from 2-Bromo-3-fluoroisonicotinonitrile derivatives, highlights their importance in the manufacture of pharmaceuticals and other organic compounds (Qiu et al., 2009).

Photolysis Mechanisms

Studies on the photolysis of halogenoanilines, related to 2-Bromo-3-fluoroisonicotinonitrile, in various solvents contribute to a deeper understanding of the photochemical behavior of halogenated organic compounds. These insights are crucial for environmental chemistry and the development of light-responsive materials (Othmen et al., 1999).

Safety and Hazards

2-Bromo-3-fluoroisonicotinonitrile is classified as harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust, wash hands thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTKEYNXPPEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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